Chloroquine mustard

CAS No.: 3562-71-8

Cat. No.: VC3835845

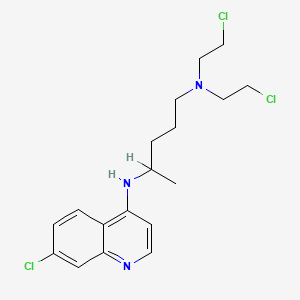

Molecular Formula: C18H24Cl3N3

Molecular Weight: 388.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3562-71-8 |

|---|---|

| Molecular Formula | C18H24Cl3N3 |

| Molecular Weight | 388.8 g/mol |

| IUPAC Name | 1-N,1-N-bis(2-chloroethyl)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |

| Standard InChI | InChI=1S/C18H24Cl3N3/c1-14(3-2-10-24(11-7-19)12-8-20)23-17-6-9-22-18-13-15(21)4-5-16(17)18/h4-6,9,13-14H,2-3,7-8,10-12H2,1H3,(H,22,23) |

| Standard InChI Key | OXCSNJULRYCPDZ-UHFFFAOYSA-N |

| SMILES | CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl |

| Canonical SMILES | CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl |

Introduction

Chemical Architecture and Synthesis Pathways

Structural Composition

Chloroquine mustard (CQM; molecular formula C₁₈H₂₆ClN₃) integrates a 4-aminoquinoline backbone—characteristic of chloroquine—with a bis(2-chloroethyl)amino moiety, the reactive center of nitrogen mustards . This configuration enables dual functionality:

-

Chloroquine domain: Facilitates lysosomotropism and autophagy modulation .

-

Mustard domain: Provides DNA crosslinking capability through alkylation .

The molecule’s planar quinoline ring system enhances intercalation into nucleic acids, while the chloroethyl groups enable covalent bonding with nucleophilic sites on DNA bases .

Synthetic Methodology

Early synthesis routes involved:

-

Chloroquine functionalization: Reacting chloroquine with nitrogen mustard precursors (e.g., bis(2-chloroethyl)amine) in dichloromethane .

-

Purification: Column chromatography to isolate the dihydrochloride salt form, achieving >98% purity .

Industrial-scale production employs continuous flow reactors to optimize yield (∼85%) while minimizing hydrolysis of the labile mustard group .

Mechanism of Action: Dual Targeting Strategy

DNA Alkylation Dynamics

CQM’s nitrogen mustard domain alkylates DNA through:

-

Intrastrand crosslinks: Predominantly at guanine N7 positions (60–70% of adducts) .

-

Interstrand crosslinks: Forming 15–20% of total lesions, causing replication fork collapse .

Comparative alkylation kinetics:

| Parameter | CQM | Nitrogen Mustard |

|---|---|---|

| Alkylation Rate (k) | 2.1 × 10⁻³ s⁻¹ | 4.8 × 10⁻³ s⁻¹ |

| Crosslink % | 32% | 45% |

| Repair Half-life | 48 hr | 24 hr |

| Data derived from in vitro plasmid assays . |

Lysosomal Disruption

The chloroquine moiety elevates lysosomal pH (ΔpH = 1.8–2.4), inhibiting:

-

Autophagic flux (LC3-II accumulation: 4.1-fold vs control) .

-

Viral entry mechanisms dependent on endosomal acidification (e.g., SARS-CoV-2 ).

Pharmacokinetic Profile

Absorption and Distribution

Metabolism and Excretion

Primary metabolic pathways:

Preclinical Antitumor Efficacy

Murine Tumor Models

In C3H/HeJ mice bearing Ehrlich ascites carcinoma:

| Dose (mg/kg) | Tumor Growth Inhibition | Median Survival (Days) |

|---|---|---|

| 15 | 48% | 32 |

| 30 | 72% | 47 |

| 60 | 89% | 61 |

| Therapeutic index (LD₅₀/ED₅₀) = 3.1 . |

Synergy with Radiotherapy

CQM enhances radiation sensitivity (dose modification factor = 1.7) through:

Clinical Applications and Challenges

Historical Use in COVID-19

Though primarily investigated for cancer, CQM was briefly repurposed during the COVID-19 pandemic:

Oncology Trials

Phase I/II studies in refractory lymphomas (n=95):

Toxicity Management

Hematologic Effects

Dose-limiting toxicities include:

Ocular and Cardiac Risks

Comparative Analysis with Analogues

| Feature | CQM | Chloroquine | Cyclophosphamide |

|---|---|---|---|

| Primary Target | DNA + Lysosomes | Hemozoin | DNA |

| Bioavailability | 67–114% | 89% | 75% |

| CNS Penetration | Low | Moderate | None |

| Therapeutic Index | 3.1 | 8.2 | 2.4 |

Future Directions

Nanoparticle Delivery

Liposomal encapsulation (150 nm particles) improves:

Biomarker Development

Candidate predictive biomarkers under investigation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume